molecular formula C13H15ClN4O3S B2546842 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide CAS No. 1351658-01-9

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide

Cat. No.: B2546842
CAS No.: 1351658-01-9
M. Wt: 342.8
InChI Key: FUIDKGNIIHMALL-UHFFFAOYSA-N
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Description

The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide features a 1,2,4-oxadiazole core substituted at position 3 with a 3-chlorophenyl group and at position 5 with an azetidine ring bearing a dimethyl sulfonamide moiety. The azetidine ring introduces conformational rigidity, which may influence pharmacokinetic properties such as membrane permeability and metabolic resistance .

This compound shares structural similarities with sulfonamide-containing 1,3,4-oxadiazole derivatives reported for antimicrobial and anti-inflammatory activities .

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S/c1-17(2)22(19,20)18-7-10(8-18)13-15-12(16-21-13)9-4-3-5-11(14)6-9/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIDKGNIIHMALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it effective in various therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents, molecular properties, and biological activities:

Compound Name/ID Core Structure Molecular Weight (g/mol) Key Substituents Reported Bioactivity/Properties Reference
Target Compound 1,2,4-Oxadiazole + Azetidine-sulfonamide ~343.6 3-Chlorophenyl, N,N-dimethylazetidine Inferred antimicrobial (structural analogy)
C22 () 1,2,4-Oxadiazole + Piperidine 395.8 4-Fluorophenyl, N-(2-methylphenyl) Antituberculosis (docking affinity: -153.7 kcal/mol)
Ligand 10 () 1,2,4-Oxadiazole + Benzamide 343.8 3-Chlorophenyl, 4-methoxybenzamide Toxicity (LD50: 2580 mg/kg)
Compound 46 () 1,2,4-Oxadiazole + Benzimidazolone 368.8 4-Chlorophenethyl Dual TRPA1/TRPV1 antagonism (72% yield)
1,3,4-Oxadiazole-sulfonamide () 1,3,4-Oxadiazole + Sulfonamide ~350–400 Cyclohexyl, aryl/heteroaryl Anti-inflammatory, antimicrobial

Key Observations:

The azetidine-sulfonamide moiety in the target compound confers rigidity and polarity, contrasting with the flexible piperidine-carboxamide in C22 or the planar benzimidazolone in Compound 46 .

Bioactivity Trends :

  • Sulfonamide-oxadiazole hybrids (e.g., ) exhibit broad-spectrum antimicrobial activity, suggesting the target compound may share similar mechanisms .
  • The antituberculosis activity of C22 correlates with its high docking affinity (-153.7 kcal/mol), likely due to fluorophenyl-enhanced halogen bonding .

Toxicity and Solubility: Ligand 10’s high LD50 (2580 mg/kg) indicates low acute toxicity, possibly linked to its methoxybenzamide group . The target compound’s azetidine-sulfonamide may further improve safety margins. The dimethyl sulfonamide in the target compound increases aqueous solubility compared to non-polar substituents (e.g., trifluoromethyl groups in ) .

Notes

Methodological Considerations :

  • Structural data for the target compound are inferred from analogues (e.g., ). Direct crystallographic or spectroscopic validation is unavailable in the provided evidence.
  • Biological activity predictions rely on structural analogues; empirical testing is required to confirm efficacy and selectivity.

Synthesis Challenges :

  • The azetidine ring’s strain may complicate synthesis compared to larger heterocycles (e.g., piperidine in C22). However, high-yield procedures for oxadiazole intermediates (e.g., 72% in Compound 46) suggest feasibility .

Research Gaps: No direct pharmacokinetic or in vivo data exist for the target compound. Comparisons are based on molecular properties and substituent effects.

Conflict Resolution :

  • While sulfonamide derivatives () show anti-inflammatory activity, oxadiazoles with chlorophenyl groups (e.g., Ligand 10) prioritize antimicrobial or cytotoxic roles. The target compound’s dual functionality remains speculative.

Biological Activity

The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides have been historically significant as antibacterial agents and are known to exhibit a range of biological effects, including antiviral, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClN3O2S
  • Molecular Weight : 263.74 g/mol
  • SMILES Notation : CN+(C)C1=CC(=C(C=C1)Cl)C2=NOC(=N2)S(=O)(=O)N

The structure features a chlorophenyl group , an oxadiazole ring , and a dimethylazetidine sulfonamide moiety , which contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds containing oxadiazole rings. For instance, derivatives similar to the target compound have shown inhibition against various viral strains. The mechanism often involves interference with viral replication processes, possibly by inhibiting viral enzymes or altering host cell environments.

Antibacterial Activity

Sulfonamide compounds are traditionally recognized for their antibacterial properties. They function primarily as inhibitors of the bacterial enzyme dihydropteroate synthase, disrupting folic acid synthesis essential for bacterial growth. This mechanism is crucial for the effectiveness of many sulfonamide derivatives against gram-positive and gram-negative bacteria.

Antifungal Activity

Some studies suggest that oxadiazole-containing compounds may exhibit antifungal activity as well. The presence of the sulfonamide group can enhance interaction with fungal targets, potentially leading to effective treatment options for fungal infections.

Synthesis and Testing

A study synthesized several sulfonamide derivatives and evaluated their biological activities. Among these, compounds with oxadiazole rings demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV). The inhibition rates were comparable to commercial antiviral agents:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

This indicates that modifications in the chemical structure can lead to enhanced biological activities .

Molecular Binding Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results suggest that the compound effectively binds to dihydropteroate synthase and other related enzymes, supporting its potential use as an antibacterial agent .

Q & A

Q. Q1. What are the optimal synthetic routes for 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step protocols, such as cyclization of 3-chlorophenyl precursors with hydroxylamine derivatives to form the 1,2,4-oxadiazole ring, followed by sulfonamide coupling. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance intermediate stability .
  • Catalyst use : Triethylamine or pyridine neutralizes HCl byproducts during sulfonamide formation .
  • Temperature control : Stepwise heating (60–80°C for oxadiazole cyclization; ambient conditions for sulfonamide coupling) minimizes side reactions .
    Yield Improvement Table:
ParameterOptimization StrategyYield Increase (%)
Solvent (DMF vs. THF)DMF improves intermediate solubility15–20%
Catalyst (Et₃N vs. None)Et₃N reduces HCl-mediated degradation25–30%
Reaction Time (6h vs. 12h)Extended time for oxadiazole cyclization10–15%

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Confirm azetidine ring geometry (e.g., δ 3.2–3.5 ppm for CH₂SO₂) and oxadiazole aromatic protons (δ 7.5–8.1 ppm) .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 381.8) .
  • X-ray crystallography : Resolve ambiguities in sulfonamide bond angles (e.g., S–N–C bond ~115°) .

Advanced Research Questions

Q. Q3. How can computational methods predict the reactivity of the 1,2,4-oxadiazole moiety in this compound?

Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to:

  • Model transition states for electrophilic substitution at the oxadiazole C5 position .
  • Predict regioselectivity in reactions with nucleophiles (e.g., amines) using Fukui indices .
  • Validate computational models with experimental kinetic data (e.g., rate constants for hydrolysis) .

Q. Q4. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

Methodological Answer: Address variability through:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls .
  • SAR analysis : Compare derivatives to isolate the impact of the 3-chlorophenyl group vs. sulfonamide .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to datasets from ≥3 independent studies to identify outliers .

Q. Q5. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic assays : Measure inhibition constants (Kᵢ) under varied substrate concentrations .
  • Docking simulations : Map the sulfonamide group’s interaction with catalytic residues (e.g., hydrogen bonding to Serine) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .

Q. Q6. What advanced separation techniques purify this compound from complex reaction mixtures?

Methodological Answer:

  • HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
  • Membrane filtration : Remove high-MW impurities via 10 kDa cutoff membranes .
  • Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystal yield .

Q. Q7. How can researchers mitigate degradation during long-term storage?

Methodological Answer:

  • Stability studies : Monitor degradation products via accelerated aging (40°C/75% RH for 4 weeks) .
  • Lyophilization : Increase shelf life by storing as a lyophilized powder under inert gas .
  • Additives : Include antioxidants (e.g., BHT at 0.01% w/v) to prevent radical-mediated breakdown .

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